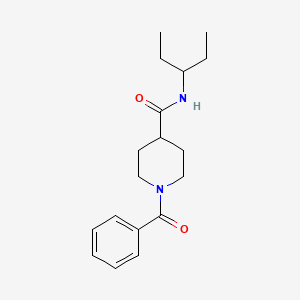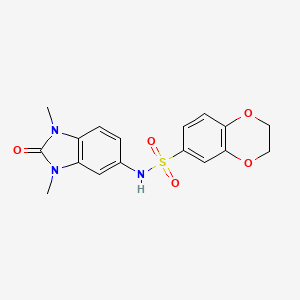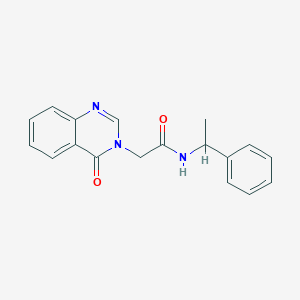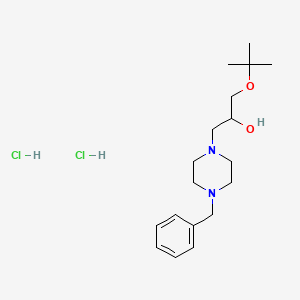
1-benzoyl-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
1-benzoyl-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide, also known as BRL-15572, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
Mécanisme D'action
The mechanism of action of 1-benzoyl-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide involves its binding to the M4 muscarinic acetylcholine receptor, which results in the inhibition of the receptor's activity. This inhibition leads to a reduction in the release of dopamine in the brain, which is thought to be responsible for the compound's effects on cognition and movement control.
Biochemical and Physiological Effects
1-benzoyl-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine release in the brain, the enhancement of cognitive function, and the improvement of motor function in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-benzoyl-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide in lab experiments is its high selectivity for the M4 muscarinic acetylcholine receptor, which allows for the specific targeting of this receptor in studies of its function. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Orientations Futures
There are several future directions for research on 1-benzoyl-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide, including the investigation of its effects on other GPCRs and ion channels, the development of more potent analogs of the compound, and the exploration of its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Conclusion
In conclusion, 1-benzoyl-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. While there are advantages and limitations to using 1-benzoyl-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide in lab experiments, there are also many future directions for research on this compound that hold promise for the development of new therapies for neurological disorders.
Applications De Recherche Scientifique
1-benzoyl-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide has been used in a variety of scientific research applications, including studies of G protein-coupled receptors (GPCRs) and ion channels. This compound has been shown to be a potent and selective antagonist of the M4 muscarinic acetylcholine receptor, which is involved in a range of physiological processes including cognition and movement control.
Propriétés
IUPAC Name |
1-benzoyl-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-7-10-20-17(13-14)21-18(23)15-8-11-22(12-9-15)19(24)16-5-3-2-4-6-16/h2-7,10,13,15H,8-9,11-12H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKZJXQZNGIBIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-butyl-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4440431.png)
![4-[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4440435.png)

![1-(3-methoxypropyl)-4-oxo-N-(tetrahydro-2-furanylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4440448.png)



![2-[(4-fluorophenyl)amino]-7-(2-furyl)-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4440466.png)

![4-methyl-N-(4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440482.png)
![2-[(4-methylpentanoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4440484.png)

![N-[3-(methylthio)phenyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4440489.png)